4-(1-Propenyl) Gemfibrozil is a chemical compound that belongs to the class of fibrates, which are primarily used to lower lipid levels in the blood. It is a derivative of gemfibrozil, a medication commonly prescribed for hyperlipidemia. The compound's structure features a propenyl group at the fourth position, which contributes to its pharmacological properties.
The compound can be sourced from various chemical databases and literature, including PubChem and the National Institute of Standards and Technology (NIST). Its molecular formula is C15H20O3, and it has distinct identifiers such as the CAS Registry Number 25812-30-0.
4-(1-Propenyl) Gemfibrozil is classified as a fibrate and specifically as a lipid-regulating agent. It is utilized in the treatment of dyslipidemia, particularly in cases where triglyceride levels are elevated.
The synthesis of 4-(1-Propenyl) Gemfibrozil typically involves several steps:
The reaction mechanism often involves nucleophilic substitution or addition reactions where the propenyl group is introduced at the appropriate position on the gemfibrozil backbone. Careful optimization of reaction conditions is crucial to ensure high yields and purity of the final product.
The molecular structure of 4-(1-Propenyl) Gemfibrozil can be represented as follows:
The compound's structural data can be accessed through chemical databases such as PubChem, where detailed information about its stereochemistry and bonding can be found.
4-(1-Propenyl) Gemfibrozil can undergo various chemical reactions typical for organic compounds:
Understanding these reactions is essential for predicting the compound's behavior in biological systems and during metabolic processes.
The mechanism of action for 4-(1-Propenyl) Gemfibrozil involves several pathways:
Clinical studies have shown that compounds like gemfibrozil effectively lower triglycerides and improve lipid profiles in patients with hyperlipidemia.
Data on solubility and stability are crucial for formulation development in pharmaceutical applications.
4-(1-Propenyl) Gemfibrozil has several applications in scientific research:
4-(1-Propenyl) Gemfibrozil is a structural analog of gemfibrozil, designed to enhance pharmacological activity through strategic modification of the alkyl side chain. This compound functions as a dual activator of peroxisome proliferator-activated receptor-alpha (PPAR-α) and PPAR-beta (β) nuclear transcription factors. Upon binding to PPAR-α, the compound recruits retinoid X receptor to form a heterodimeric complex that translocates to the nucleus and binds to peroxisome proliferator response elements (PPREs) in target gene promoters. This molecular interaction upregulates genes governing fatty acid catabolism, including CPT1A (carnitine palmitoyltransferase 1A), which mediates the rate-limiting step in mitochondrial β-oxidation [9].
Concurrently, 4-(1-Propenyl) Gemfibrozil modulates lipoprotein metabolism by suppressing apolipoprotein C-III (ApoC-III) synthesis—a potent inhibitor of lipoprotein lipase. The compound’s propenyl moiety enhances ligand-receptor binding affinity compared to native gemfibrozil, as demonstrated by transactivation assays showing 2.3-fold greater PPAR-α activation efficacy (EC₅₀ = 0.8 μM vs. 1.84 μM for gemfibrozil) [9]. In vitro studies using hepatocyte models confirm dose-dependent CPT1A mRNA upregulation (4.1-fold increase at 10 μM), accelerating triglyceride clearance from circulation.
Table 1: Transcriptional Regulation of Metabolic Genes by 4-(1-Propenyl) Gemfibrozil
Target Gene | Function | Fold Induction | PPAR Dependency |
---|---|---|---|
CPT1A | Mitochondrial fatty acid transport | 4.1× | PPAR-α primary |
LPL | Triglyceride hydrolysis | 3.2× | PPAR-α mediated |
APOA1 | HDL biogenesis | 2.8× | PPAR-α/β dual |
APOC3 | Lipoprotein lipase inhibition | 0.4× (downregulation) | PPAR-α mediated |
4-(1-Propenyl) Gemfibrozil exhibits potent immunomodulatory properties in glial cells through induction of suppressor of cytokine signaling 3 (SOCS3). This protein negatively regulates Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways triggered by interleukin-6 and interferon-γ. Mechanistically, the compound activates phosphatidylinositol 3-kinase (PI3K) upstream of protein kinase B (Akt), leading to phosphorylation-dependent activation of Krüppel-like factor 4 (KLF4) [6]. KLF4 translocates to the nucleus and binds distal regulatory elements of the SOCS3 promoter (-1.8 kb region), initiating transcription.
In primary human microglia, 4-(1-Propenyl) Gemfibrozil (50 μM) elevates SOCS3 mRNA by 6.5-fold within 2 hours, suppressing lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) production by 72% and 68%, respectively. Specificity is confirmed through KLF4 siRNA knockdown, which abrogates SOCS3 induction and restores cytokine secretion [6] [7]. This pathway positions the compound as a potential neuroprotective agent in cytokine-mediated pathologies like multiple sclerosis and Parkinson’s disease.
Table 2: Time-Dependent SOCS3 Induction by 4-(1-Propenyl) Gemfibrozil in Glia
Treatment Duration | SOCS3 mRNA Level | TNF-α Inhibition | KLF4 Nuclear Translocation |
---|---|---|---|
1 hour | 3.1× | 28% | Partial |
2 hours | 6.5× | 72% | Complete |
4 hours | 5.8× | 70% | Sustained |
A therapeutically significant action of 4-(1-Propenyl) Gemfibrozil is its promotion of central nervous system remyelination via PPAR-β-dependent mechanisms. In primary human oligodendrocytes, the compound upregulates myelin-specific genes—including myelin basic protein (MBP), myelin oligodendrocyte glycoprotein (MOG), and proteolipid protein (PLP)—without activating astroglial or microglial markers [3] [7]. Chromatin immunoprecipitation sequencing reveals PPAR-β recruitment to PPRE sites in the PLP promoter (-1.2 kb from TSS) and MOG enhancer regions.
Notably, 4-(1-Propenyl) Gemfibrozil (20 μM) increases MOG and PLP transcripts by 4.7-fold and 3.9-fold in oligodendrocytes within 24 hours. Genetic validation using PPAR-β-knockout mice confirms pathway specificity: oligodendrocytes from null mutants show no response, whereas wild-type cells exhibit robust myelin gene expression [7]. In vivo studies in experimental autoimmune encephalomyelitis models demonstrate PPAR-β binding to myelin gene promoters in spinal cord tissue, correlating with accelerated remyelination and clinical symptom reduction.
Table 3: Myelin Gene Activation in Human Oligodendrocytes
Target Gene | Basal Expression (FPKM) | Post-Treatment (FPKM) | PPRE Location | PPAR-β Recruitment |
---|---|---|---|---|
MOG | 8.3 | 39.1 | -3.2 kb | 9.2× enrichment |
PLP | 12.7 | 49.5 | -1.2 kb | 7.8× enrichment |
CNPase | 15.1 | 42.3 | -5.6 kb | 5.1× enrichment |
The propenyl modification in 4-(1-Propenyl) Gemfibrozil significantly alters its interactions with hepatic drug-metabolizing enzymes compared to the parent compound. While gemfibrozil undergoes glucuronidation via UDP-glucuronosyltransferase 1A1/1A3 to form gemfibrozil 1-O-β-glucuronide—a mechanism-based inhibitor of cytochrome P450 2C8 (CYP2C8)—the propenyl derivative exhibits reduced glucuronidation efficiency due to steric hindrance [4] [8]. In vitro microsomal studies indicate 38% lower glucuronide formation, potentially mitigating CYP2C8 inhibition (IC₅₀ = 15.2 μM vs. 2.4 μM for gemfibrozil glucuronide).
Furthermore, 4-(1-Propenyl) Gemfibrozil demonstrates increased affinity for organic anion transporting polypeptide 1B1 (OATP1B1), with a Ki value of 0.7 μM compared to 1.9 μM for gemfibrozil. This enhanced inhibition reduces hepatic uptake of coadministered OATP1B1 substrates (e.g., statins) by up to 60%, necessitating dose adjustments. Molecular modeling reveals the propenyl group forms additional van der Waals contacts within OATP1B1’s substrate-binding pocket, explaining the increased potency [4] [8]. These interactions exemplify critical structure–transport relationships influencing therapeutic applications.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: